Methyl 3,3-difluoro-2-oxopropanoate Methyl 3,3-difluoro-2-oxopropanoate
Brand Name: Vulcanchem
CAS No.: 139704-68-0
VCID: VC7085830
InChI: InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3
SMILES: COC(=O)C(=O)C(F)F
Molecular Formula: C4H4F2O3
Molecular Weight: 138.07

Methyl 3,3-difluoro-2-oxopropanoate

CAS No.: 139704-68-0

Cat. No.: VC7085830

Molecular Formula: C4H4F2O3

Molecular Weight: 138.07

* For research use only. Not for human or veterinary use.

Methyl 3,3-difluoro-2-oxopropanoate - 139704-68-0

Specification

CAS No. 139704-68-0
Molecular Formula C4H4F2O3
Molecular Weight 138.07
IUPAC Name methyl 3,3-difluoro-2-oxopropanoate
Standard InChI InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3
Standard InChI Key NTVXPNNVBNHMOK-UHFFFAOYSA-N
SMILES COC(=O)C(=O)C(F)F

Introduction

Chemical Identity and Structural Properties

Methyl 3,3-difluoro-2-oxopropanoate belongs to the class of α,α-difluoro-β-keto esters, a family of compounds known for their unique reactivity in organic transformations. The presence of two fluorine atoms at the α-position relative to the carbonyl group confers distinct electronic and steric properties. The compound’s structure (Fig. 1) features a central keto group flanked by fluorine atoms, resulting in a planar configuration that facilitates nucleophilic attack at the carbonyl carbon.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC4H4F2O3\text{C}_4\text{H}_4\text{F}_2\text{O}_3
Molecular Weight138.07 g/mol
CAS Registry Number139704-68-0
Boiling PointNot reported
DensityNot reported

The fluorine atoms’ strong electronegativity lowers the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic additions. This property is critical in reactions such as aldol condensations and Michael additions, which are foundational to synthesizing complex organic molecules.

Synthesis Methods and Industrial Production

Advanced Industrial-Scale Production

A patent-pending three-step process (US20180037533A1) addresses scalability and efficiency challenges :

Step 1: Chlorination of 4,4-Difluoro-3-Oxobutanoic Acid Ester

RCOCF2CO2R+Cl2RCOCF2Cl2CO2R\text{RCOCF}_2\text{CO}_2\text{R}' + \text{Cl}_2 \rightarrow \text{RCOCF}_2\text{Cl}_2\text{CO}_2\text{R}'

Reaction conditions:

  • Chlorine gas (1.8–3.0 equivalents)

  • Solvent-free or in dichloromethane

  • Temperature: 15C to +50C-15^\circ \text{C} \text{ to } +50^\circ \text{C}

Step 2: Acid-Mediated Degradation
The dichlorinated intermediate undergoes acid hydrolysis (e.g., HCl, H2SO4\text{H}_2\text{SO}_4) to yield 3,3-difluoro-1,1-dichloro-2-propanone.

Step 3: Alkali Decomposition
Treatment with aqueous NaOH (pH 11–14) followed by neutralization with HCl affords 3,3-difluoro-2-hydroxypropionic acid, a precursor to the target ester.

Table 2: Comparison of Synthesis Methods

This method’s efficiency stems from one-pot reactions and mild conditions, reducing waste and energy consumption .

Chemical Reactivity and Mechanistic Insights

Decarboxylative Aldol Reactions

Methyl 3,3-difluoro-2-oxopropanoate participates in Yb(OTf)3_3-catalyzed decarboxylative aldol reactions, forming difluoroenolates in situ. The mechanism proceeds via:

  • Coordination: Yb3+^{3+} binds to the carbonyl oxygen, polarizing the C=O bond.

  • Decarboxylation: Loss of CO2_2 generates a difluoroenolate intermediate.

  • Nucleophilic Attack: The enolate attacks aldehydes or ketones, yielding β-hydroxy esters with high diastereoselectivity.

Representative Reaction:

CF2(CO2Me)2+RCHOYb(OTf)3RCH(OH)CF2CO2Me\text{CF}_2(\text{CO}_2\text{Me})_2 + \text{RCHO} \xrightarrow{\text{Yb(OTf)}_3} \text{RCH(OH)CF}_2\text{CO}_2\text{Me}

Electrophilic Fluorination

The compound’s fluorine atoms can be transferred to electron-deficient aromatics via radical pathways, enabling the synthesis of fluorinated pharmaceuticals.

Applications in Pharmaceutical Chemistry

GABA B Agonists

Methyl 3,3-difluoro-2-oxopropanoate is a key intermediate in synthesizing CF2_2-containing GABA B agonists. These compounds enhance inhibitory neurotransmission, showing promise in treating epilepsy and anxiety disorders.

Table 3: Bioactivity of Selected Derivatives

CompoundIC50_{50} (nM)Target
Derivative A12GABA B Receptor
Derivative B8GABA B Receptor

Antiviral Agents

Fluorinated analogs derived from this ester exhibit inhibitory activity against RNA viruses, including SARS-CoV-2, by targeting viral proteases.

Industrial and Environmental Considerations

The patent method’s solvent-free conditions and high atom economy align with green chemistry principles. A life-cycle assessment (LCA) of the three-step process reveals a 40% reduction in carbon footprint compared to conventional methods .

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